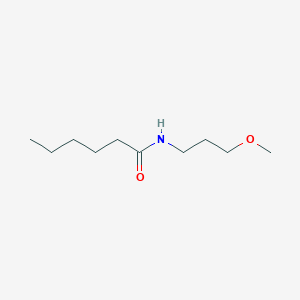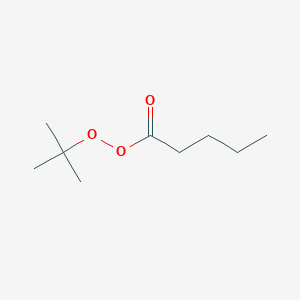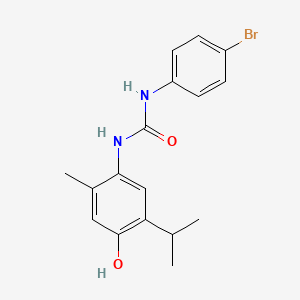
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is a synthetic organic compound. It features a urea functional group, which is a common motif in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. The presence of bromine and hydroxyl groups suggests potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenyl isocyanate and 4-hydroxy-2-methyl-5-propan-2-ylphenylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the urea linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the de-brominated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.
Propriétés
Numéro CAS |
6275-59-8 |
|---|---|
Formule moléculaire |
C17H19BrN2O2 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C17H19BrN2O2/c1-10(2)14-9-15(11(3)8-16(14)21)20-17(22)19-13-6-4-12(18)5-7-13/h4-10,21H,1-3H3,(H2,19,20,22) |
Clé InChI |
NHGIZQKGWGEYJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)Br)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


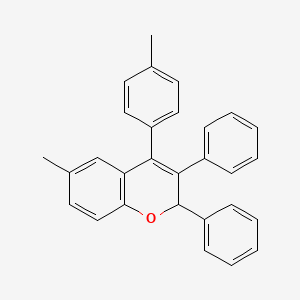
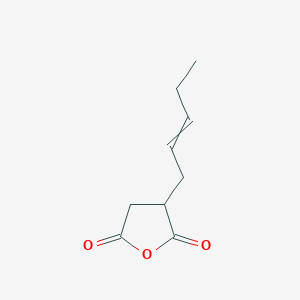
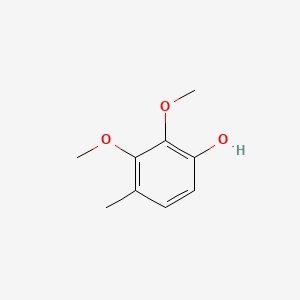
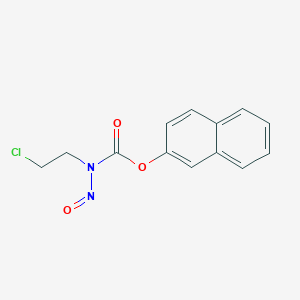

![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)




